2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate highlights a method of forming complex quinazoline derivatives, showcasing the versatility of these compounds in chemical synthesis J. Chern et al., 1988.
Pharmacological Investigations
- A study on novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones revealed their potential as H1-antihistaminic agents, with certain compounds showing significant protection against histamine-induced bronchospasm in guinea pigs, indicating their promise in therapeutic applications V. Alagarsamy et al., 2009.
Antimicrobial and Antiprotozoal Potential
- Research into N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antimicrobial and antiprotozoal activities, particularly against T. cruzi, suggesting the potential for these compounds in treating infectious diseases N. Patel et al., 2017.
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O6/c1-2-17-8-10-19(11-9-17)29-24(34)14-32-21-13-23-22(37-16-38-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLJOTYYUFOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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